molecular formula C10H7NO B2419593 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 200724-92-1

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B2419593
CAS No.: 200724-92-1
M. Wt: 157.172
InChI Key: IPDOJTSJVRBTJJ-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . It is also known by its IUPAC name, 2-oxo-1-indanecarbonitrile . This compound is a derivative of indene and is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure.

Mechanism of Action

Target of Action

The primary target of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system (CNS). They play a key role in neural plasticity, which is a fundamental mechanism for learning and memory.

Mode of Action

This compound acts as an AMPA antagonist . This means it binds to AMPA receptors and inhibits their action. By doing so, it can modulate the excitatory neurotransmission in the brain, which can lead to various effects on the nervous system.

Result of Action

As an AMPA antagonist, this compound could potentially have anticonvulsant activity . By inhibiting the action of AMPA receptors, it could help to reduce excessive neural excitation, which is a characteristic feature of seizure disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the indene ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile and ketone group within the indene framework makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

2-oxo-1,3-dihydroindene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDOJTSJVRBTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902646
Record name NoName_3186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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